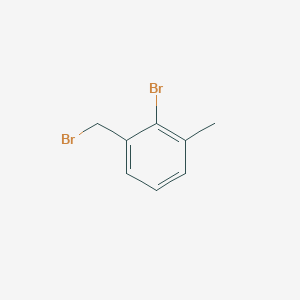









|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:10][CH2:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[Br:1]
|


|
Name
|
|
|
Quantity
|
60.08 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1C)C
|
|
Name
|
|
|
Quantity
|
57.78 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
0.72 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a two liter round bottom flask equipped with an overhead stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating mantle
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After four hours the reaction was cooled
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
the carbon tetrachloride was removed
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica (250 g)
|
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with an additional 400 ml of the in 10% methylene chloride in n-hexane
|
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear liquid (74.22 g, 51% conversion by NMR)
|
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
produced a fraction
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=C(C(=CC=C1)C)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40.62 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 47.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |